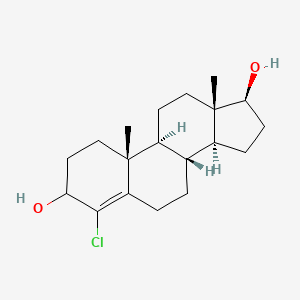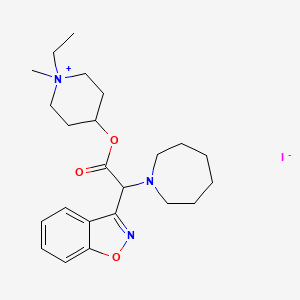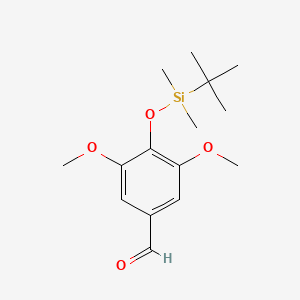
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt is a derivative of clopidogrel, a widely used antiplatelet agent. This compound is a thiol metabolite of clopidogrel and is known for its pharmacological activity. It plays a crucial role in the metabolic pathway of clopidogrel, contributing to its antiplatelet effects by inhibiting platelet aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Thiol Metabolite H1 Isomer TFA Salt involves several steps. The process typically starts with the preparation of clopidogrel, followed by its conversion to the thiol metabolite. The thiol metabolite is then isolated and purified to obtain the H1 isomer. The final step involves the formation of the trifluoroacetic acid (TFA) salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry for the purification and characterization of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic activation and pharmacological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include the active thiol metabolite, which is responsible for the antiplatelet effects, and various inactive metabolites that are excreted from the body.
Scientific Research Applications
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt has several scientific research applications:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its role in platelet aggregation and its interactions with other biomolecules.
Medicine: Investigated for its therapeutic potential in preventing cardiovascular events.
Industry: Utilized in the quality control of clopidogrel formulations and in the development of new antiplatelet agents.
Mechanism of Action
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt exerts its effects by irreversibly binding to P2Y12 adenosine diphosphate receptors on platelets. This binding prevents adenosine diphosphate from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. The compound undergoes a two-step activation process to form the active thiol metabolite, which is crucial for its antiplatelet activity .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another antiplatelet agent with a similar mechanism of action.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.
Uniqueness
Clopidogrel Thiol Metabolite H1 Isomer TFA Salt is unique due to its specific isomeric form and the presence of the trifluoroacetic acid salt, which enhances its stability and solubility. This compound is crucial for understanding the pharmacokinetics and pharmacodynamics of clopidogrel and for developing new therapeutic agents with improved efficacy and safety profiles.
Properties
CAS No. |
1801260-46-7 |
|---|---|
Molecular Formula |
C₁₆H₁₈ClNO₄S (C₂HF₃O₂) |
Molecular Weight |
355.8411402 |
Synonyms |
(E)-2-((S)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one](/img/structure/B1144687.png)


